1-BENZOYL-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE
Description
1-Benzoyl-4-[(pyridin-4-yl)methyl]piperazine is a piperazine derivative characterized by a benzoyl group at the 1-position and a pyridin-4-ylmethyl substituent at the 4-position of the piperazine ring. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including receptors and enzymes .
Properties
IUPAC Name |
phenyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(16-4-2-1-3-5-16)20-12-10-19(11-13-20)14-15-6-8-18-9-7-15/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVKDAUCCSMJKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents on the piperazine ring significantly influence solubility, crystallinity, and intermolecular interactions. Below is a comparative analysis of key analogs:
Table 1: Comparison of Piperazine Derivatives
Key Observations :
- Electron-Withdrawing Groups : Compounds like 1-(2-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine () exhibit enhanced crystallinity due to nitro and fluorine substituents, which promote dipole interactions .
- Halogenated Aroyl Groups : Chlorine or fluorine at the ortho position (e.g., in compounds II–V) disrupt hydrogen bonding compared to unsubstituted benzoyl analogs, altering solubility and crystal packing .
Structural and Supramolecular Differences
- Hydrogen Bonding: Unsubstituted benzoyl derivatives (e.g., compound I) lack significant hydrogen bonds, whereas 2-hydroxybenzoyl analogs (compound VI) form chains via O–H⋯O bonds . The pyridinyl group in the target compound may act as both hydrogen-bond acceptor and donor.
- Crystal Packing : Halogenated analogs (e.g., 2-chloro in compound III) form sheets via C–H⋯O bonds, whereas nitro-substituted compounds () rely on dipole-dipole interactions .
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